molecular formula C23H23N5O2 B11016488 trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(1H-benzimidazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11016488
M. Wt: 401.5 g/mol
InChI Key: JKRPHVXJJTUAMB-UHFFFAOYSA-N
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Description

TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a quinazolinyl group through a cyclohexanecarboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the benzimidazole and quinazolinyl intermediates, followed by their coupling through a cyclohexanecarboxamide linkage.

    Benzimidazole Synthesis: The benzimidazole moiety can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Quinazolinyl Synthesis: The quinazolinyl group is often prepared through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and quinazolinyl intermediates with a cyclohexanecarboxamide linker, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinyl or benzimidazole moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Halogenated reagents, under basic or acidic conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including bacterial infections, viral infections, and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular function.

    Receptors: It may bind to cell surface or intracellular receptors, modulating signal transduction pathways and altering cellular responses.

    Proteins: The compound can interact with various proteins, affecting their structure and function, and ultimately influencing cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole and its analogs share structural similarities and are known for their diverse biological activities.

    Quinazolinyl Derivatives: Quinazolinyl compounds are also widely studied for their pharmacological properties and are used in the development of various therapeutic agents.

Uniqueness

What sets TRANS-N-1H-BENZIMIDAZOL-2-YL-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE apart is its unique combination of benzimidazole and quinazolinyl moieties linked through a cyclohexanecarboxamide structure. This unique arrangement provides distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H23N5O2/c29-21(27-23-25-19-7-3-4-8-20(19)26-23)16-11-9-15(10-12-16)13-28-14-24-18-6-2-1-5-17(18)22(28)30/h1-8,14-16H,9-13H2,(H2,25,26,27,29)

InChI Key

JKRPHVXJJTUAMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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